5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine
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Overview
Description
5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring. The presence of an oxan-3-ylmethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Many similar compounds are known to interact with various enzymes or receptors in the body, altering their function and leading to therapeutic effects .
Mode of Action
Without specific information, it’s hard to say exactly how “5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine” interacts with its targets. Typically, such compounds might bind to a specific site on a target protein, causing a change in the protein’s activity .
Biochemical Pathways
Similar compounds often affect pathways related to the function of the target protein .
Pharmacokinetics
These properties can greatly affect a compound’s bioavailability and therapeutic effectiveness .
Result of Action
The effects would likely be related to the function of the compound’s target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3,6-trifluoropyridine: A precursor in the synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine.
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A closely related analog used in the synthesis of high-affinity nicotinic ligands.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxan-3-ylmethoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-(oxan-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c12-9-4-10(13)11(14-5-9)16-7-8-2-1-3-15-6-8/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCBYSSEGWLGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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